molecular formula C25H22BrNO4 B11567157 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11567157
M. Wt: 480.3 g/mol
InChI Key: ZGWJBQCXVGYAFA-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes bromine, hydroxyl, methoxyphenyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the indole ring.

    Hydroxylation: Addition of a hydroxyl group to the indole ring.

    Methoxyphenyl Group Introduction: Attachment of the methoxyphenyl group through a Friedel-Crafts acylation reaction.

    Final Assembly: Coupling of the indole derivative with the phenylethyl group under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of bromine with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxyl group.

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the bromine and methoxy groups but lacks the indole and phenylethyl groups.

    5-bromo-2-hydroxy-3-methylpyridine: Contains the bromine and hydroxyl groups but has a pyridine ring instead of an indole ring.

Uniqueness

The uniqueness of 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C25H22BrNO4/c1-31-23-10-6-5-9-19(23)22(28)16-25(30)20-15-18(26)11-12-21(20)27(24(25)29)14-13-17-7-3-2-4-8-17/h2-12,15,30H,13-14,16H2,1H3

InChI Key

ZGWJBQCXVGYAFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CC2(C3=C(C=CC(=C3)Br)N(C2=O)CCC4=CC=CC=C4)O

Origin of Product

United States

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